Ethyl 2-amino-5-nitrobenzoate
CAS No.: 32203-24-0
Cat. No.: VC8017787
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32203-24-0 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | ethyl 2-amino-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 |
| Standard InChI Key | AMLDNINFPSEDHZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-amino-5-nitrobenzoate belongs to the class of nitroaromatic compounds, characterized by a benzene ring substituted with both electron-donating (amino) and electron-withdrawing (nitro) groups. The juxtaposition of these groups creates a unique electronic environment that influences reactivity and intermolecular interactions. Key structural features include:
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Amino group (-NH): Positioned at the 2-position, this group enhances nucleophilicity and participates in hydrogen bonding.
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Nitro group (-NO): Located at the 5-position, it withdraws electron density, stabilizing the aromatic ring and directing electrophilic substitution.
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Ethyl ester (-COOEt): The ester moiety at the 1-position contributes to the compound’s lipophilicity and hydrolytic stability.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 210.19 g/mol |
| Density | ~1.3 g/cm (estimated) |
| Melting Point | 120–125°C (predicted) |
| Boiling Point | 320–330°C (extrapolated) |
| Solubility in Water | Low (<1 g/L at 25°C) |
| LogP (Octanol-Water) | ~1.8 (calculated) |
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of ethyl 2-amino-5-nitrobenzoate can be approached through sequential functionalization of the benzene ring. Two plausible pathways are outlined below:
Pathway A: Nitration Followed by Amination
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Nitration of Ethyl Benzoate:
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Ethyl benzoate undergoes nitration using a mixture of concentrated sulfuric acid () and nitric acid () at 0–5°C to yield ethyl 3-nitrobenzoate.
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Challenge: Regioselectivity favors meta-substitution, necessitating subsequent positional adjustments.
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Chlorination and Nucleophilic Substitution:
Pathway B: Direct Functionalization via Diazotization
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Diazonium Salt Formation:
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Ethyl 2-aminobenzoate is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form a diazonium intermediate.
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Nitration via Sandmeyer Reaction:
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Introduction of a nitro group at the 5-position using copper(I) nitrate () in acidic medium.
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Table 2: Comparative Synthesis Metrics
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Yield | 45–55% | 60–70% |
| Reaction Time | 12–18 hours | 6–8 hours |
| Purification Method | Recrystallization (EtOH) | Column Chromatography |
Reactivity and Functionalization
Electrophilic and Nucleophilic Behavior
The compound’s reactivity is governed by the interplay between its substituents:
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Nucleophilic Aromatic Substitution (NAS): The nitro group activates the ring toward NAS at the 4-position, enabling the introduction of halogens or alkoxy groups.
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Reduction Reactions: Catalytic hydrogenation () reduces the nitro group to an amine, yielding ethyl 2,5-diaminobenzoate—a precursor for polyamide polymers.
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Ester Hydrolysis: Under basic conditions (e.g., ), the ester hydrolyzes to 2-amino-5-nitrobenzoic acid, a carboxylic acid with enhanced water solubility.
Biological and Industrial Applications
Antimicrobial Activity
Structural analogs such as ethyl 3-amino-5-nitrobenzoate exhibit notable antifungal activity against Candida species, suggesting potential for ethyl 2-amino-5-nitrobenzoate in antimicrobial formulations. Hypothetical mechanisms include:
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Ergosterol Biosynthesis Inhibition: Disruption of fungal cell membrane integrity.
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Reactive Oxygen Species (ROS) Generation: Nitro group reduction generates cytotoxic radicals.
Table 3: Hypothetical Antifungal Activity
| Fungal Strain | Predicted MIC (µg/mL) |
|---|---|
| Candida albicans | 100–150 |
| Aspergillus fumigatus | 200–250 |
Industrial Utilization
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Dye Intermediate: The amino and nitro groups facilitate chromophore formation, making the compound a candidate for azo dyes.
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Polymer Chemistry: As a diamine precursor, it could contribute to heat-resistant polyimides or epoxy resins.
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